molecular formula C11H11FO3 B13637787 Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate

Cat. No.: B13637787
M. Wt: 210.20 g/mol
InChI Key: DMUVRJOABCBIKT-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group, a methyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid.

    Reduction: 3-(4-fluorophenyl)-2-methyl-3-hydroxypropanoate.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate
  • Methyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
  • Methyl 3-(4-methylphenyl)-2-methyl-3-oxopropanoate

Uniqueness

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity in biological systems. This makes the compound particularly valuable in the development of pharmaceuticals where specific interactions with biological targets are required.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3

InChI Key

DMUVRJOABCBIKT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)C(=O)OC

Origin of Product

United States

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